![molecular formula C17H15BrN4 B5066806 1-[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-1-methylhydrazine](/img/structure/B5066806.png)
1-[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-1-methylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Bromophenyl)-6-phenylpyrimidin-2-yl]-1-methylhydrazine is a complex organic compound that features a pyrimidine ring substituted with bromophenyl and phenyl groups
Preparation Methods
The synthesis of 1-[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-1-methylhydrazine typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with acetophenone to form a chalcone intermediate, which then undergoes cyclization with guanidine to form the pyrimidine ring. The final step involves the reaction of the pyrimidine derivative with methylhydrazine under controlled conditions .
Chemical Reactions Analysis
1-[4-(4-Bromophenyl)-6-phenylpyrimidin-2-yl]-1-methylhydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding hydrazine derivatives.
Common reagents and conditions for these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(4-Bromophenyl)-6-phenylpyrimidin-2-yl]-1-methylhydrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-1-methylhydrazine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
1-[4-(4-Bromophenyl)-6-phenylpyrimidin-2-yl]-1-methylhydrazine can be compared with other pyrimidine derivatives, such as:
4-(4-Bromophenyl)-6-phenylpyrimidine: Lacks the methylhydrazine group, which may affect its biological activity and chemical reactivity.
1-[4-(4-Chlorophenyl)-6-phenylpyrimidin-2-yl]-1-methylhydrazine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-1-methylhydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4/c1-22(19)17-20-15(12-5-3-2-4-6-12)11-16(21-17)13-7-9-14(18)10-8-13/h2-11H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJLDQGGPBDCLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
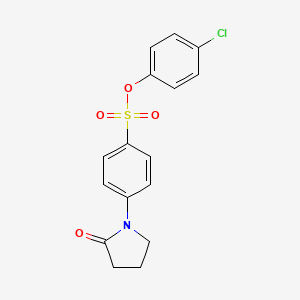
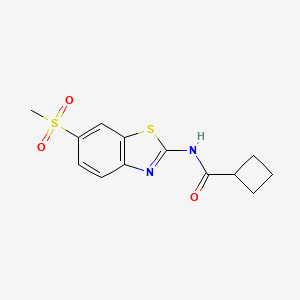
![1-(cyclopropylcarbonyl)-2-(2-furyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B5066735.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B5066741.png)
![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5066745.png)
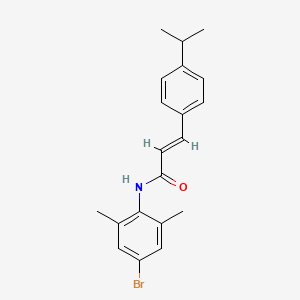
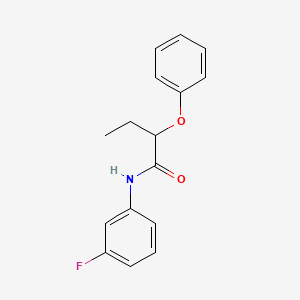
![N-methyl-4-[[2-(trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide](/img/structure/B5066787.png)
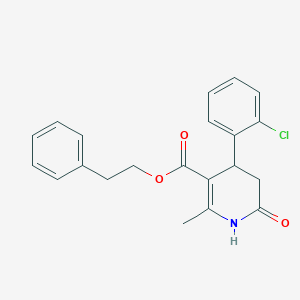
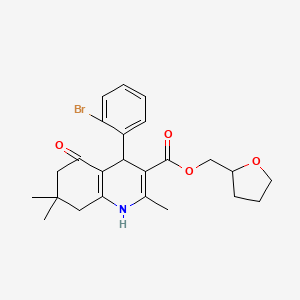
![4-[(5E)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid](/img/structure/B5066813.png)
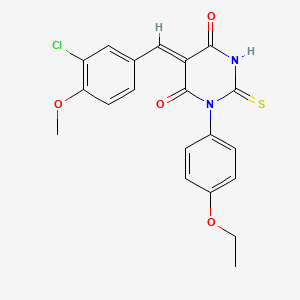
![1-benzyl-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine](/img/structure/B5066828.png)
![5-methyl-2-(4-nitrophenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5066830.png)
